9H-Fluorene-2,7-diamine dihydrochloride
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Overview
Description
9H-Fluorene-2,7-diamine dihydrochloride, also known as 2,7-diaminofluorene dihydrochloride, is a chemical compound with the molecular formula C13H14Cl2N2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in various fields, including organic synthesis, materials science, and biomedical research .
Scientific Research Applications
9H-Fluorene-2,7-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound serves as a fluorescent probe for detecting and quantifying nitric oxide (NO) in biological systems.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the production of dyes, plastics, and electroluminescent materials
Mechanism of Action
Target of Action
The primary target of 9H-Fluorene-2,7-diamine dihydrochloride, also known as 2,7-DIAMINOFLUORENE DIHYDROCHLORIDE, is Nitric Oxide (NO) . Nitric Oxide is a crucial biological regulator involved in numerous physiological and pathological processes.
Mode of Action
This compound is a fluorescent probe . It interacts with its target, Nitric Oxide, by producing a strong fluorescence signal in solution. This fluorescence can be measured to detect and quantify the presence of Nitric Oxide .
Pharmacokinetics
It is known to be slightly soluble in water , which may affect its bioavailability.
Result of Action
The primary result of the action of this compound is the generation of a fluorescence signal upon interaction with Nitric Oxide. This allows for the detection and quantification of Nitric Oxide in a given sample .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is sensitive to light , which could affect its stability and efficacy. Therefore, it should be stored in conditions below +30°C and away from light . Additionally, it should be handled with care to avoid contact with skin and eyes .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The role of 9H-Fluorene-2,7-diamine dihydrochloride in biochemical reactions is primarily as a fluorescent probe. It can be used to detect and quantify the presence of nitric oxide (NO) by measuring the fluorescence signal
Molecular Mechanism
It is known to exert its effects at the molecular level through its fluorescence properties, which allow it to be used as a probe for the detection of nitric oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-2,7-diamine dihydrochloride typically involves the nitration of fluorene to produce 2,7-dinitrofluorene, followed by reduction using tin and hydrochloric acid to yield 2,7-diaminofluorene. The final step involves the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene-2,7-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various derivatives with modified functional groups .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluorene-2,7-diamine: A derivative with additional methyl groups, affecting its chemical properties and applications.
2,7-Diaminofluorene: The base compound without the dihydrochloride salt, used in similar applications but with different solubility and stability properties.
Uniqueness
9H-Fluorene-2,7-diamine dihydrochloride is unique due to its specific structure, which allows it to act as an effective fluorescent probe for nitric oxide detection. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry .
Properties
CAS No. |
13548-69-1 |
---|---|
Molecular Formula |
C13H13ClN2 |
Molecular Weight |
232.71 g/mol |
IUPAC Name |
9H-fluorene-2,7-diamine;hydrochloride |
InChI |
InChI=1S/C13H12N2.ClH/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12;/h1-4,6-7H,5,14-15H2;1H |
InChI Key |
COOWDVCIUYIBFE-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N.Cl.Cl |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N.Cl |
Pictograms |
Irritant; Health Hazard |
Related CAS |
13548-69-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 2,7-diaminofluorene dihydrochloride in optical fiber sensors for biochemical analysis?
A: One research paper [ [] ] describes the development of an optical fiber glucose sensor utilizing 2,7-diaminofluorene dihydrochloride. In this sensor, 2,7-diaminofluorene dihydrochloride is incorporated into a cellulose acetate membrane alongside glucose oxidase and sodium N-(3-sulfopropyl)-3,3',5,5'-tetramethylbenzidine. When glucose reacts with glucose oxidase, it produces hydrogen peroxide. This hydrogen peroxide then likely reacts with 2,7-diaminofluorene dihydrochloride, leading to a measurable change in reflectance at 580 nm. This reflectance change allows for the quantitative detection of glucose in the solution.
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